molecular formula C9H16Cl2N2O2 B2638613 (2,4-Dimethoxybenzyl)hydrazine Dihydrochloride CAS No. 2093977-97-8

(2,4-Dimethoxybenzyl)hydrazine Dihydrochloride

Cat. No.: B2638613
CAS No.: 2093977-97-8
M. Wt: 255.14
InChI Key: KGSNTXURCGYSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O2. It is a derivative of hydrazine, featuring a benzyl group substituted with two methoxy groups at the 2 and 4 positions. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride typically involves the reaction of (2,4-Dimethoxybenzyl)chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is unique due to the presence of two methoxy groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c1-12-8-4-3-7(6-11-10)9(5-8)13-2;;/h3-5,11H,6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNTXURCGYSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093977-97-8
Record name [(2,4-dimethoxyphenyl)methyl]hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.